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Compound of Interest

Compound Name: 1,1'-Diacetylferrocene

Cat. No.: B072986 Get Quote

Synthesis of 1,1'-Diacetylferrocene: An
Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,1'-
diacetylferrocene, a valuable organometallic compound with applications in catalysis,

materials science, and as a precursor for more complex molecular architectures. The following

protocol is based on the Friedel-Crafts acylation of ferrocene.

I. Overview and Chemical Principles
The synthesis of 1,1'-diacetylferrocene is achieved through the Friedel-Crafts acylation of

ferrocene. In this electrophilic aromatic substitution reaction, acetyl groups are introduced onto

both cyclopentadienyl rings of the ferrocene molecule. The reaction typically employs an

acylating agent, such as acetyl chloride, and a Lewis acid catalyst, most commonly aluminum

chloride. By using a stoichiometric excess of the acylating agent and catalyst, the reaction can

be driven to favor the formation of the di-substituted product over the mono-substituted

acetylferrocene.

II. Experimental Protocol
This protocol is optimized for the synthesis of 1,1'-diacetylferrocene as the major product.
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Materials and Reagents:

Reagent/Material
Molecular Weight (
g/mol )

Quantity Moles

Ferrocene 186.04 5.0 g 0.027

Anhydrous Aluminum

Chloride (AlCl₃)
133.34 10.7 g 0.080

Acetyl Chloride

(CH₃COCl)
78.50 6.0 mL (6.6 g) 0.084

Dichloromethane

(CH₂Cl₂), anhydrous
84.93 150 mL -

Ice - ~200 g -

6 M Hydrochloric Acid

(HCl)
36.46 50 mL -

Saturated Sodium

Bicarbonate

(NaHCO₃) solution

84.01 As needed -

Anhydrous

Magnesium Sulfate

(MgSO₄)

120.37 As needed -

Hexane 86.18 For recrystallization -

Chloroform 119.38 For recrystallization -

Equipment:

Three-necked round-bottom flask (250 mL)

Reflux condenser

Addition funnel

Magnetic stirrer and stir bar
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Heating mantle

Ice bath

Separatory funnel (500 mL)

Büchner funnel and filter flask

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic

stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (10.7

g). Immediately add 50 mL of anhydrous dichloromethane.

Preparation of the Acylating Agent Solution: In the addition funnel, prepare a solution of

ferrocene (5.0 g) and acetyl chloride (6.0 mL) in 50 mL of anhydrous dichloromethane.

Reaction: Cool the aluminum chloride suspension in an ice bath. Slowly add the ferrocene

and acetyl chloride solution from the addition funnel to the stirred suspension over a period

of 30 minutes.

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a

gentle reflux using a heating mantle. Maintain the reflux for 1 hour. The color of the mixture

will darken.

Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.

Very slowly and carefully, add approximately 100 g of crushed ice to the stirred mixture to

quench the reaction and hydrolyze the aluminum chloride. This step is highly exothermic and

will release HCl gas; perform this in a well-ventilated fume hood. Subsequently, add 50 mL of

6 M HCl.

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer

(bottom layer). Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium
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bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with water (1 x 50

mL).

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter

the drying agent and remove the dichloromethane using a rotary evaporator to yield the

crude product.

Purification by Recrystallization: The crude product, a mixture of ferrocene, acetylferrocene,

and 1,1'-diacetylferrocene, can be purified by recrystallization. Dissolve the crude solid in a

minimum amount of hot chloroform and then add hexane until the solution becomes slightly

turbid.[1] Allow the solution to cool slowly to room temperature and then in an ice bath to

induce crystallization of the red-orange needles of 1,1'-diacetylferrocene.

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash

with a small amount of cold hexane, and air dry.

III. Data Presentation
Table 1: Physical and Chemical Properties of 1,1'-Diacetylferrocene

Property Value

Molecular Formula C₁₄H₁₄FeO₂

Molecular Weight 270.10 g/mol [2]

Appearance Red to brown crystalline solid[2]

Melting Point 122-128 °C[1]

Solubility
Soluble in chloroform and other organic

solvents; insoluble in water.

Table 2: Spectroscopic Data for 1,1'-Diacetylferrocene
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Spectroscopic Technique Characteristic Peaks/Shifts

¹H NMR (CDCl₃, ppm)
δ 4.7 (t, 4H, Cp-H), 4.5 (t, 4H, Cp-H), 2.4 (s, 6H,

-CH₃)

¹³C NMR (CDCl₃, ppm)
δ 202.3 (C=O), 79.4 (ipso-C on Cp), 72.5 (Cp-

C), 69.7 (Cp-C), 27.6 (-CH₃)[3]

IR Spectroscopy (cm⁻¹)

~3100 (C-H stretch, aromatic), ~2900 (C-H

stretch, aliphatic), ~1660 (C=O stretch, ketone)

[4][5]

IV. Experimental Workflow and Signaling Pathways
The following diagram illustrates the key stages of the synthesis and purification process.
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Figure 1. Experimental workflow for the synthesis of 1,1'-diacetylferrocene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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